molecular formula C11H14IN3O2 B14180281 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid CAS No. 923976-60-7

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid

Cat. No.: B14180281
CAS No.: 923976-60-7
M. Wt: 347.15 g/mol
InChI Key: NYLCHQSSZSRGDZ-UHFFFAOYSA-N
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Description

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid is a chemical compound with a complex structure that includes an iodine atom, a triazene group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid typically involves multiple steps, starting with the preparation of the triazene group and subsequent iodination. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazene group or the benzoic acid moiety.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzoic acid: Lacks the iodine atom but has a similar triazene and benzoic acid structure.

    4-[(1E)-3,3-Diethyl-1-triazen-1-yl]benzoic acid: Another related compound with slight structural variations.

Uniqueness

4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where iodine’s properties are beneficial.

Properties

CAS No.

923976-60-7

Molecular Formula

C11H14IN3O2

Molecular Weight

347.15 g/mol

IUPAC Name

4-(diethylaminodiazenyl)-3-iodobenzoic acid

InChI

InChI=1S/C11H14IN3O2/c1-3-15(4-2)14-13-10-6-5-8(11(16)17)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,16,17)

InChI Key

NYLCHQSSZSRGDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

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